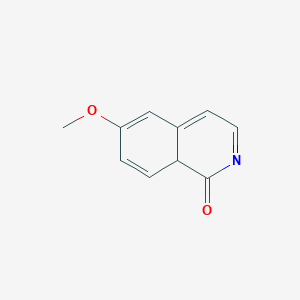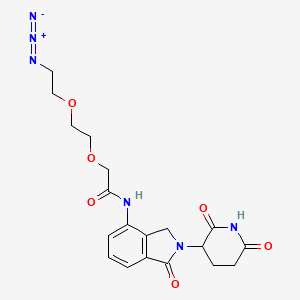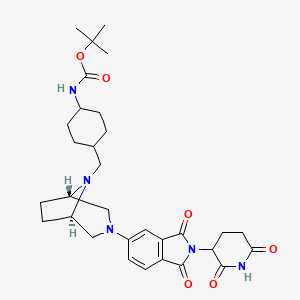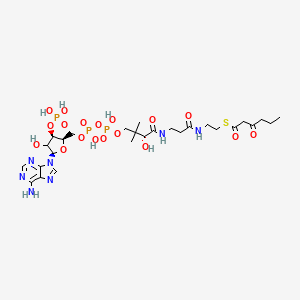![molecular formula C10H16 B12362152 6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)
6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene is a deuterated derivative of a bicyclic hydrocarbon. This compound features a bicyclo[3.1.0]hex-2-ene skeleton with deuterium atoms at the 6th position, a methyl group at the 4th position, and an isopropyl group at the 1st position. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene typically involves the deuteration of the corresponding non-deuterated compound. One common method is the catalytic hydrogenation of the precursor compound in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or another suitable solvent
Temperature: Room temperature to moderate heating
Pressure: Atmospheric pressure or slightly elevated pressure
Industrial Production Methods
Industrial production of this compound may involve similar deuteration techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of deuterated materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism by which 6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene: The non-deuterated analog of the compound.
alpha-thujene: A similar bicyclic hydrocarbon with a different substitution pattern.
Bicyclo[3.1.1]hept-2-ene: Another bicyclic compound with a different ring structure.
Uniqueness
The uniqueness of 6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier mass compared to hydrogen results in different physical and chemical properties, making it valuable for studying reaction mechanisms, metabolic pathways, and drug interactions.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
6,6-dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3/i6D2 |
InChI-Schlüssel |
GJYKUZUTZNTBEC-NCYHJHSESA-N |
Isomerische SMILES |
[2H]C1(C2C1(C=CC2C)C(C)C)[2H] |
Kanonische SMILES |
CC1C=CC2(C1C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


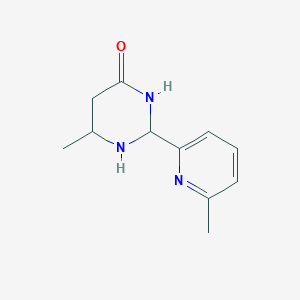



![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
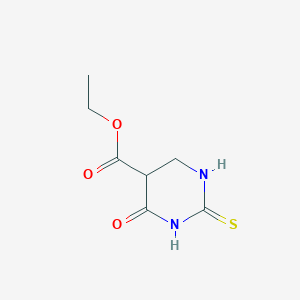
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
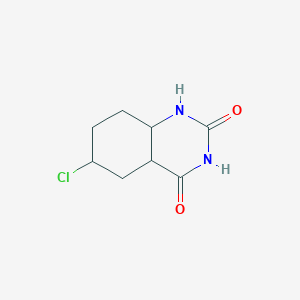
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
